molecular formula C15H11ClO3S B2904448 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid CAS No. 15950-42-2

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid

Cat. No. B2904448
CAS RN: 15950-42-2
M. Wt: 306.76
InChI Key: SWPTTWQFPBNDMV-UHFFFAOYSA-N
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Description

“2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid” is a chemical compound that has been studied for its potential use in medicinal chemistry . It has been identified as an allosteric inhibitor in the crystal structure of human caspase-7 .


Molecular Structure Analysis

The molecular formula of “this compound” is C15H11ClO3S . Its molecular weight is 306.76404 .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 100-102 degrees Celsius . Its InChI Code is 1S/C15H11ClO3S/c16-11-7-5-10(6-8-11)12(17)9-19-13-3-1-2-4-14(13)15(18)20/h1-4H,5-6H2,(H,18,20) .

Scientific Research Applications

Antioxidant Capacity and Chemical Reactions

The reaction pathways underlying antioxidant capacity assays, such as those involving ABTS•+ radical cation-based assays, highlight the complexity and specificity of chemical reactions involving phenolic compounds and their derivatives. This area of study may provide insights into the antioxidant potential and reactive properties of "2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid" and similar compounds, which could be relevant for applications in food preservation, pharmaceuticals, and environmental protection (Ilyasov et al., 2020).

Environmental Contamination and Remediation

Research on the environmental occurrence and remediation of polychlorinated compounds and their derivatives, such as polychlorinated dibenzothiophenes, sheds light on the pathways through which these compounds enter and persist in the environment. This knowledge is crucial for developing strategies to mitigate the environmental impact of similar compounds, including "this compound", and for understanding their behavior in aquatic environments and potential sources of contamination (Huntley et al., 1994).

Sulfur Chemistry in Acid Gas Treatment

Advancements in sulfur chemistry for the treatment of acid gases highlight the relevance of sulfur-containing compounds in addressing environmental and industrial challenges associated with the emission of harmful gases. The applications of sulfur chemistry in desulfurization processes and the recovery of sulfur from acid gases could potentially be extended to the study and utilization of sulfur-containing compounds like "this compound" in environmental protection and industrial processing (Gupta et al., 2016).

Toxicology and Environmental Impact

The environmental fate, behavior, and toxic effects of herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) provide a framework for assessing the ecological and health risks associated with the use of chemical compounds in agriculture and other sectors. Understanding the toxicological profiles, mechanisms of action, and environmental persistence of compounds like "this compound" is essential for ensuring their safe and sustainable use (Islam et al., 2017).

properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3S/c16-11-7-5-10(6-8-11)13(17)9-20-14-4-2-1-3-12(14)15(18)19/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPTTWQFPBNDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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